![molecular formula C24H17N3O7S2 B11665047 (5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665047.png)

(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

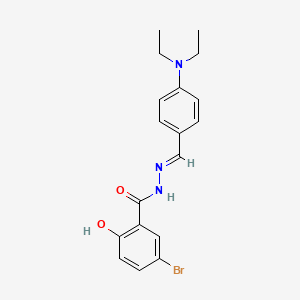

(5E)-5-[4-(2,4-dinitrofenoxi)-3-etoxi-bencilideno]-3-fenil-2-tioxo-1,3-tiazolidin-4-ona es un complejo compuesto orgánico que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un grupo fenilo y un grupo dinitrofenoxi.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (5E)-5-[4-(2,4-dinitrofenoxi)-3-etoxi-bencilideno]-3-fenil-2-tioxo-1,3-tiazolidin-4-ona normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 2,4-dinitrofenol con 3-etoxi-benzaldehído para formar la base de Schiff correspondiente. Este intermedio se hace reaccionar entonces con 3-fenil-2-tioxo-1,3-tiazolidin-4-ona en condiciones específicas para obtener el producto final. Las condiciones de reacción suelen implicar el uso de disolventes como el etanol o el metanol y catalizadores como el ácido p-toluensulfónico.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.

Análisis de las reacciones químicas

Tipos de reacciones

(5E)-5-[4-(2,4-dinitrofenoxi)-3-etoxi-bencilideno]-3-fenil-2-tioxo-1,3-tiazolidin-4-ona experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleófila pueden producirse en los grupos fenilo o dinitrofenoxi.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en etanol.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales productos formados

Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de tiazolidinonas sustituidas.

Aplicaciones de la investigación científica

(5E)-5-[4-(2,4-dinitrofenoxi)-3-etoxi-bencilideno]-3-fenil-2-tioxo-1,3-tiazolidin-4-ona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.

Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.

Medicina: Se explora su potencial antiinflamatorio, antimicrobiano y anticancerígeno.

Industria: Se utiliza en el desarrollo de nuevos materiales y sensores químicos.

Análisis De Reacciones Químicas

Types of Reactions

(5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and dinitrophenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and time are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Aplicaciones Científicas De Investigación

(5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mecanismo De Acción

El mecanismo de acción de (5E)-5-[4-(2,4-dinitrofenoxi)-3-etoxi-bencilideno]-3-fenil-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. La presencia del grupo dinitrofenoxi puede mejorar su afinidad de unión y especificidad. Además, el anillo de tiazolidinona puede interactuar con diversas vías celulares, lo que lleva a los efectos biológicos observados.

Comparación Con Compuestos Similares

Compuestos similares

- 3-[(5E)-5-(3,4-Dimetoxibencilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]-2-naftil acetato

- Acetato de vainillina

Singularidad

En comparación con compuestos similares, (5E)-5-[4-(2,4-dinitrofenoxi)-3-etoxi-bencilideno]-3-fenil-2-tioxo-1,3-tiazolidin-4-ona es único debido a la presencia del grupo dinitrofenoxi, que confiere propiedades químicas distintas y potenciales actividades biológicas. La combinación del anillo de tiazolidinona y el grupo dinitrofenoxi lo convierte en un compuesto valioso para diversas aplicaciones de investigación.

Propiedades

Fórmula molecular |

C24H17N3O7S2 |

|---|---|

Peso molecular |

523.5 g/mol |

Nombre IUPAC |

(5E)-5-[[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C24H17N3O7S2/c1-2-33-21-12-15(13-22-23(28)25(24(35)36-22)16-6-4-3-5-7-16)8-10-20(21)34-19-11-9-17(26(29)30)14-18(19)27(31)32/h3-14H,2H2,1H3/b22-13+ |

Clave InChI |

WZMPUIUZAIHNNE-LPYMAVHISA-N |

SMILES isomérico |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664965.png)

![6-Amino-4-(biphenyl-4-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664980.png)

![2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11664984.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664987.png)

![3-(4-fluorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664994.png)

![4-bromo-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl propanoate](/img/structure/B11664997.png)

![4-[5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11665007.png)

![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11665014.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11665038.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11665052.png)

![methyl 4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate](/img/structure/B11665057.png)

![(5Z)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11665058.png)